molecular formula C10H7FN2O3 B1372771 1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152602-04-4

1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No. B1372771
CAS RN: 1152602-04-4
M. Wt: 222.17 g/mol
InChI Key: LMPBFXBZBGSBLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the substituents. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various substituents attached. The fluorophenyl group would likely contribute to the overall polarity of the molecule, while the hydroxy and carboxylic acid groups could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and hydroxy groups could make the compound soluble in polar solvents like water. The compound’s melting and boiling points would depend on factors like the size and shape of the molecule, as well as the types of intermolecular forces present .

Scientific Research Applications

Chemical Functionalization and Derivative Synthesis

Research involving similar pyrazole compounds has explored their chemical functionalization and the synthesis of various derivatives. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with aminophenols has been studied, leading to the production of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions, performed in organic solvents without catalytic bases, yield significant insights into the structural possibilities of pyrazole derivatives through spectroscopic data and elemental analyses İ. Yıldırım & F. Kandemirli, 2006.

Crystal Structure Analysis

The crystal structures of N-substituted pyrazolines, derived from pyrazole compounds, have been characterized, revealing the dihedral angles between the pyrazole and substituted rings. This research provides a foundation for understanding the molecular geometry of pyrazole derivatives and their potential applications in materials science and molecular engineering Wan-Sin Loh et al., 2013.

Potential Medical Applications

Aurora kinase inhibitors, including compounds structurally related to 1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, have shown promise in cancer treatment. These inhibitors target Aurora A kinase, an enzyme important in cell division, suggesting the potential for pyrazole derivatives in developing new anticancer medications ロバート ヘンリー,ジェームズ, 2006.

Labeling and Tracking

The synthesis of CCR1 antagonists labeled with isotopes like carbon-13, carbon-14, and tritium demonstrates the utility of pyrazole derivatives in biomedical research, particularly in tracking the distribution and effects of drugs within the body. This research underscores the versatility of pyrazole compounds in drug development and diagnostic imaging B. Latli et al., 2018.

Future Directions

The study of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents .

properties

IUPAC Name

1-(2-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPBFXBZBGSBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

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